1,3-Dihydroisobenzofuran-5-ol
Overview
Description
1,3-Dihydroisobenzofuran-5-ol is an organic compound belonging to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Mechanism of Action
Target of Action
The primary target of 1,3-Dihydroisobenzofuran-5-ol is Peptide Deformylase (PDF) . PDF is a unique subclass of metalloenzymes that catalyzes the removal of the formyl group at the N-terminus of bacterial proteins . It is essential for bacterial growth and is present in all clinically relevant bacteria .
Mode of Action
This compound interacts with its target, PDF, by inhibiting its activity . This compound has been found to inhibit Staphylococcus aureus PDF with IC50 values of 3.6 and 2.5 M . The inhibition of PDF disrupts the protein synthesis in bacteria, leading to their death .
Biochemical Pathways
The inhibition of PDF affects the protein synthesis pathway in bacteria . As PDF is responsible for the removal of the formyl group at the N-terminus of bacterial proteins, its inhibition disrupts this process, affecting the overall protein synthesis .
Pharmacokinetics
It’s known that the compound can be isolated from liquid fermentation cultures of the fungus, aspergillus flavipes .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth due to the disruption of protein synthesis . It has shown antibacterial activity with an MIC value of 25 g/ml .
Biochemical Analysis
Biochemical Properties
1,3-Dihydroisobenzofuran-5-ol plays a role in biochemical reactions as a potential radical scavenger. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with reactive oxygen species such as hydroxyl radicals, superoxide radicals, and methoxy radicals. These interactions are primarily based on the compound’s ability to donate hydrogen atoms, thereby neutralizing the radicals and preventing oxidative damage to cells . Additionally, this compound may interact with enzymes involved in oxidative stress responses, further highlighting its potential as an antioxidant.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to combat oxidative stress . Furthermore, this compound may impact cellular metabolism by influencing the activity of metabolic enzymes, leading to changes in metabolic flux and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to scavenge reactive oxygen species by donating hydrogen atoms. This interaction helps in neutralizing the radicals and preventing cellular damage . Additionally, this compound may bind to specific enzymes, either inhibiting or activating their activity. This binding interaction can lead to changes in enzyme function and subsequent alterations in cellular processes. Moreover, the compound may influence gene expression by modulating transcription factors and signaling pathways involved in oxidative stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to the compound can lead to sustained antioxidant effects and protection against oxidative damage.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as enhanced antioxidant defense and protection against oxidative stress . At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, disruption of normal cellular processes, and potential damage to tissues. It is important to determine the optimal dosage range to maximize the therapeutic benefits while minimizing any potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and antioxidant defense mechanisms . The compound’s ability to scavenge reactive oxygen species and modulate enzyme activity can influence metabolic flux and metabolite levels. Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound can accumulate in specific compartments or organelles, influencing its localization and activity. These interactions are important for understanding the compound’s mechanism of action and its potential therapeutic effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to mitochondria, where it can exert its antioxidant effects and protect against mitochondrial oxidative damage. Understanding the subcellular localization of this compound is crucial for elucidating its precise mechanism of action and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dihydroisobenzofuran-5-ol can be synthesized through several synthetic routes. One common method involves the cyclization of aromatic alkynols under transition-metal-free conditions. This method uses cesium carbonate as a promoter and proceeds regioselectively with the formation of a 5-exo-dig product . Another approach involves the use of tin powder-mediated tandem allylation/oxa-Michael addition reaction of o-formyl chalcones with various allyl bromides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydroisobenzofuran-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium reagents, Dess-Martin periodinane, and Swern oxidation conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like organometallic compounds and halogenating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1,3-Dihydroisobenzofuran-5-ol has several scientific research applications:
Comparison with Similar Compounds
1,3-Dihydroisobenzofuran-5-ol can be compared with other similar compounds, such as:
Benzofuran: The parent compound of this compound, benzofuran, lacks the hydroxyl group but shares the fused benzene and furan ring structure.
1,3-Dihydroisobenzofuran: This compound is similar but does not have the hydroxyl group at the 5-position.
Dihydroisobenzofuran derivatives: These compounds have various substituents on the benzofuran ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific hydroxyl group, which imparts distinct reactivity and potential biological activities compared to its analogs.
Properties
IUPAC Name |
1,3-dihydro-2-benzofuran-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3,9H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVUEHUKKCOJTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301308169 | |
Record name | 1,3-Dihydro-5-isobenzofuranol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301308169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68747-25-1 | |
Record name | 1,3-Dihydro-5-isobenzofuranol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68747-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dihydro-5-isobenzofuranol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301308169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dihydro-2-benzofuran-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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